2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butoxyphenyl group at the second position, a chlorine atom at the eighth position, and a carboxylic acid group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a Friedländer synthesis with 2-chlorobenzaldehyde to form the quinoline core. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), leading to anti-inflammatory and anticancer effects. The presence of the butoxyphenyl group enhances its binding affinity to these targets, while the chlorine atom and carboxylic acid group contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Known for its use in dye-sensitized solar cells.
2-(4-Butoxyphenyl)acetic acid: Utilized in pharmaceutical applications.
Indazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of the butoxyphenyl group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.
Biological Activity
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_18H_18ClN_1O_3
- Molar Mass : 345.79 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines.
A study conducted on several quinoline derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against:
- HepG2 (liver cancer cells)
- MDA-MB-231 (breast cancer cells)
- DLD-1 (colorectal cancer cells)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, notably the G1 phase, which is critical for controlling cell proliferation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.0 | Apoptosis induction |
MDA-MB-231 | 20.5 | Cell cycle arrest at G1 phase |
DLD-1 | 18.3 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro studies using the agar diffusion method revealed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 64 | Better than ampicillin |
Escherichia coli | 128 | Comparable to gentamicin |
Bacillus subtilis | >256 | Less effective than standard agents |
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds related to this compound have been studied for their potential anti-inflammatory and antiviral activities. Research indicates that these compounds may inhibit specific enzymes involved in inflammatory pathways, offering a dual therapeutic approach.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various quinoline derivatives on RAW 264.7 macrophage cell lines using the MTT assay. The results indicated that while some derivatives showed promising antibacterial activity, they also maintained low cytotoxicity levels, suggesting a favorable safety profile for further development as therapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of several quinoline derivatives against resistant bacterial strains. The results highlighted that structural modifications significantly enhanced antibacterial efficacy, particularly against MRSA strains .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGRPPRSFXQFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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